molecular formula C17H15N3 B11856920 3-Piperidinecarbonitrile, 1-(4-cyano-1-naphthalenyl)- CAS No. 870889-74-0

3-Piperidinecarbonitrile, 1-(4-cyano-1-naphthalenyl)-

Cat. No.: B11856920
CAS No.: 870889-74-0
M. Wt: 261.32 g/mol
InChI Key: AGXDYVSQGDVKDL-UHFFFAOYSA-N
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Description

1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a cyano group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups .

Scientific Research Applications

1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The cyano and piperidine groups can interact with enzymes or receptors, modulating their activity. This compound may affect various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxamide
  • 1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid
  • piperidine-3®-carbonitrile

Uniqueness

1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile is unique due to its specific combination of functional groups and its structural configuration.

Properties

CAS No.

870889-74-0

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile

InChI

InChI=1S/C17H15N3/c18-10-13-4-3-9-20(12-13)17-8-7-14(11-19)15-5-1-2-6-16(15)17/h1-2,5-8,13H,3-4,9,12H2

InChI Key

AGXDYVSQGDVKDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)C#N

Origin of Product

United States

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